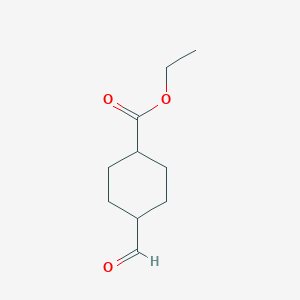

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

カタログ番号 B171825

CAS番号:

104802-53-1

分子量: 184.23 g/mol

InChIキー: PRZDWMBBAYQZOR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate” is a chemical compound with the CAS RN®: 104802-53-1 . It is used for testing and research purposes .

Molecular Structure Analysis

“(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate” contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate” such as melting point, boiling point, density, molecular formula, and molecular weight are not available in the retrieved data .科学的研究の応用

Synthesis and Biological Application :

- Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound related to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, has been used as a potent attractant for the Mediterranean fruit fly. This compound was synthesized through steps including asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).

Chemical Synthesis Innovations :

- Ethyl 1,3-cyclohexadien-1-carboxylate, a similar compound, has been used in Diels-Alder reactions to build bicyclo[2.2.2] octanes and synthesize aromatic esters. An improved microwave synthesis method for this compound was developed to enhance yield and efficiency (Tesson & Deshayes, 2000).

Pharmaceutical Synthesis :

- In pharmaceutical research, a related compound was used as an intermediate in the synthesis of potent CCR2 antagonists. The synthesis included a key step of iodolactamization, highlighting the compound's role in developing therapeutic agents (Campbell et al., 2009).

Material Science and Polymerization :

- The synthesis and polymerization of new cyclic esters, including derivatives of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, were described for creating hydrophilic aliphatic polyesters. These processes are crucial in material science for developing new materials (Trollsås et al., 2000).

Structural Chemistry and Enantiomer Study :

- Studies on the structural chemistry of related cyclohexanecarboxylates, focusing on their enantiomeric properties and crystalline pairing, provide insights into the molecular structure and stereochemistry of these compounds, which is essential for understanding their chemical behavior and potential applications (Xie et al., 2004).

特性

IUPAC Name |

ethyl 4-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDWMBBAYQZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543506 | |

| Record name | Ethyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate | |

CAS RN |

104802-53-1 | |

| Record name | Ethyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 425.5 g of ethyl 4-cyclohexanecarboxylate and 856.7 g of methoxymethyltriphenylphosphonium chloride were suspended in 2.2 l of methyl tert-butyl ether. A solution of 280.4 g of potassium tert-butoxide in 400 ml of tetrahydrofuran was then added dropwise to the stirred suspension. The suspension was then stirred overnight at RT, and the next day 430 ml of 10% hydrochloric acid were added and the mixture was warmed at 55° C. for 1 hour. 50 ml of water were then added to the suspension. Conventional work-up gave ethyl 4-formylcyclohexanecarboxylate.

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of (methoxymethyl)triphenylphosphonium chloride (60.4 g, 176 mmol) in THF (250 mL) was added KOtBu (1 M in THF, 176 mL, 176 mmol) at such a rate that the internal temperature did not exceed 5° C. When the addition was complete, the resulting mixture was stirred for 1 h at which point ethyl 4-oxocyclohexanecarboxylate (20 g, 118 mmol) was introduced as a solution in THF (200 mL). The reaction mixture was allowed to warm slowly to room temperature where it was stirred for 18 h. The vessel was then immersed in an ice bath and water (100 mL) was added followed by 6N HCl (250 mL). The cooling bath was removed and the reaction stirred until hydrolysis was complete by TLC (˜2 h) at which point it was diluted with water and EtOAc. The layers were separated, the organics dried with MgSO4, filtered, and concentrated in vacuo to afford ethyl 4-formylcyclohexanecarboxylate (23 g) as a 3:2 mixture of trans:cis isomers. This colorless oil was used directly in the subsequent step without further manipulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)